Aceticacid,hexanimidamide
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Overview
Description
Acetic acid; hexanimidamide, also known as hex-1-ene-1,1-diamine acetate, is a compound with the molecular formula C6H14N2.C2H4O2. It is a combination of acetic acid and hexanimidamide, where hexanimidamide is an amide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; hexanimidamide typically involves the reaction of hex-1-ene-1,1-diamine with acetic acid. The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the formation of the amide bond. The process can be summarized as follows:
- Hex-1-ene-1,1-diamine + Acetic Acid → Hex-1-ene-1,1-diamine Acetate
Industrial Production Methods: Industrial production of acetic acid; hexanimidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Acetic acid; hexanimidamide undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert the compound into its reduced forms.
- Substitution: The amide group in hexanimidamide can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
- Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed:
- Oxidation: Formation of oxides and other oxidized derivatives.
- Reduction: Formation of reduced amides and related compounds.
- Substitution: Formation of substituted amides with various functional groups .
Scientific Research Applications
Acetic acid; hexanimidamide has a wide range of applications in scientific research:
- Chemistry: Used as a reagent in organic synthesis and catalysis.
- Biology: Studied for its potential biological activities and interactions with biomolecules.
- Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
- Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of acetic acid; hexanimidamide involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. It may also inhibit certain enzymes and metabolic pathways, leading to the suppression of microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Acetic Acid: A simple carboxylic acid with the formula CH3COOH.
- Hexanimidamide: An amide derivative with the formula C6H14N2.
- Acetamide: A related amide with the formula CH3CONH2.
Comparison:
- Acetic Acid: Unlike acetic acid; hexanimidamide, acetic acid is a simple carboxylic acid and lacks the amide functionality.
- Hexanimidamide: While hexanimidamide shares the amide group, it does not contain the acetic acid moiety.
- Acetamide: Acetamide is structurally similar but simpler, lacking the hex-1-ene component present in acetic acid; hexanimidamide .
Properties
IUPAC Name |
acetic acid;hexanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H4O2/c1-2-3-4-5-6(7)8;1-2(3)4/h2-5H2,1H3,(H3,7,8);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUQNZCBDHEMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=N)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447663-71-9 |
Source
|
Record name | hexanimidamide; acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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